
Etamicastat hydrochloride
Übersicht
Beschreibung
Es wird hauptsächlich in der Forschung zu Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere für sein Potenzial zur Senkung des Blutdrucks .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BIA 5-453 (Hydrochlorid) umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich zugänglich gemacht. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die Zwischenprodukte beinhalten, die sorgfältig gesteuert werden, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von BIA 5-453 (Hydrochlorid) folgt den Standardpraktiken der pharmazeutischen Herstellung, einschließlich großtechnischer Synthese, Reinigung und Qualitätskontrolle. Die Verbindung wird gemäß den Good Manufacturing Practices (GMP) hergestellt, um Konsistenz und Sicherheit zu gewährleisten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BIA 5-453 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving intermediates that are carefully controlled to ensure high purity and yield .
Industrial Production Methods
Industrial production of BIA 5-453 (hydrochloride) follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control. The compound is produced in compliance with Good Manufacturing Practices (GMP) to ensure consistency and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BIA 5-453 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen für diese Reaktionen werden typischerweise so gesteuert, dass die Integrität der Verbindung erhalten bleibt .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Formen erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Hypertension Treatment
Etamicastat is primarily investigated for its antihypertensive properties. Clinical studies have demonstrated its efficacy in reducing both systolic and diastolic blood pressure in hypertensive patients:
- Clinical Study Overview : A randomized, double-blind study assessed the tolerability and pharmacodynamics of etamicastat in male patients with mild to moderate hypertension. Participants received doses of 50, 100, or 200 mg for ten days. Results indicated significant reductions in blood pressure compared to placebo groups .
- Pharmacokinetics : The pharmacokinetic profile shows that etamicastat is rapidly absorbed with a half-life ranging from 19 to 28 hours. Its metabolism is primarily through N-acetylation, which affects its pharmacokinetics based on individual genetic variations (N-acetyltransferase phenotype) .
Heart Failure
Research indicates that etamicastat may also have applications in managing chronic heart failure:
- Animal Studies : In cardiomyopathic hamster models, etamicastat improved survival rates and demonstrated beneficial effects on heart function by modulating sympathetic nervous system activity .
- Mechanistic Insights : The reduction of norepinephrine not only lowers blood pressure but may also enhance renal function parameters such as renal vasodilation and diuresis .
Comparative Analysis with Other Compounds
Etamicastat's unique mechanism distinguishes it from other compounds that affect catecholamine levels. Below is a comparative table highlighting its features against similar drugs:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Disulfiram | Inhibits dopamine β-hydroxylase | Primarily used for alcohol dependence |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Antidepressant and smoking cessation aid |
Reserpine | Depletes monoamines from nerve terminals | Historically used for hypertension |
Phenelzine | Monoamine oxidase inhibitor | Used as an antidepressant |
Etamicastat's selectivity for peripheral dopamine β-hydroxylase minimizes central nervous system side effects commonly seen with broader-acting compounds .
Safety and Tolerability
Safety assessments indicate that etamicastat is well tolerated among participants in clinical trials:
- Adverse Events : Most reported adverse events were mild to moderate and resolved without complications. No serious adverse events were noted during trials involving repeated dosing .
- Cardiac Safety Profile : Studies have indicated that etamicastat does not significantly affect cardiac function or induce arrhythmias at therapeutic doses, making it a promising candidate for cardiovascular therapy .
Wirkmechanismus
BIA 5-453 (hydrochloride) exerts its effects by inhibiting dopamine beta-hydroxylase, an enzyme responsible for converting dopamine to norepinephrine. This inhibition leads to reduced levels of norepinephrine, which in turn lowers blood pressure. The compound selectively targets peripheral dopamine beta-hydroxylase, minimizing central nervous system effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zamicastat: Ein weiterer Dopamin-beta-Hydroxylase-Inhibitor mit ähnlichen Anwendungen in der Herz-Kreislauf-Forschung.
Disulfiram: Bekannt für seinen Einsatz bei der Behandlung von Alkoholabhängigkeit, hemmt auch die Dopamin-beta-Hydroxylase, jedoch mit unterschiedlicher Selektivität und Nebenwirkungen
Einzigartigkeit
BIA 5-453 (Hydrochlorid) ist einzigartig aufgrund seiner hohen Selektivität für die periphere Dopamin-beta-Hydroxylase und seines reversiblen Hemmungsmechanismus. Diese Selektivität reduziert das Risiko von Nebenwirkungen im zentralen Nervensystem, was es zu einem vielversprechenden Kandidaten für Herz-Kreislauf-Therapien macht .
Biologische Aktivität
Etamicastat hydrochloride, a reversible inhibitor of dopamine β-hydroxylase (DBH), has garnered attention for its potential therapeutic applications in managing hypertension and heart failure. This compound works by decreasing the biosynthesis of noradrenaline, thereby modulating sympathetic nervous system activity and influencing cardiovascular parameters. This article delves into the biological activity of etamicastat, highlighting its pharmacokinetics, metabolism, and clinical efficacy based on diverse research findings.
Overview of Etamicastat
Chemical Structure and Mechanism of Action:
Etamicastat, chemically known as (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride, selectively inhibits DBH, the enzyme responsible for converting dopamine to noradrenaline in sympathetic nerves. By inhibiting this enzyme, etamicastat effectively reduces noradrenaline levels in sympathetically innervated tissues, leading to various physiological effects, including decreased blood pressure and improved renal function parameters such as diuresis and natriuresis .
Pharmacokinetics
Absorption and Distribution:
Etamicastat is rapidly absorbed following oral administration, with peak plasma concentrations (C_max) typically occurring within 1 to 3 hours post-dose. The elimination half-life ranges from 18.1 to 25.7 hours . The pharmacokinetics of etamicastat are significantly influenced by the patient's N-acetyltransferase 2 (NAT2) phenotype, which affects the rate of N-acetylation—a major metabolic pathway for this compound .
Metabolism:
The primary metabolic pathway for etamicastat involves N-acetylation to form BIA 5-961, with additional pathways including oxidative deamination and glucuronidation . Approximately 40% of the administered dose is excreted in urine as unchanged etamicastat and its metabolites .
Clinical Studies and Efficacy
Hypertension Management:
Clinical trials have demonstrated that etamicastat is effective in reducing blood pressure in patients with mild to moderate hypertension. In a randomized, double-blind study involving male patients aged 18 to 65 years, doses of etamicastat (50 mg, 100 mg, and 200 mg) resulted in significant reductions in systolic and diastolic blood pressure compared to placebo over a treatment period of 10 days .
Dose (mg) | Mean Decrease in Nighttime SBP (mm Hg) | Statistical Significance |
---|---|---|
50 | -11.66 | P < 0.05 |
100 | -14.92 | P < 0.01 |
200 | -13.62 | P < 0.01 |
Animal Studies:
In spontaneously hypertensive rats (SHRs), etamicastat administration resulted in dose-dependent reductions in both systolic and diastolic blood pressure without significant reflex tachycardia . The compound also increased urinary dopamine excretion while decreasing urinary norepinephrine levels, further supporting its role in modulating sympathetic activity .
Safety and Tolerability
Etamicastat has been reported to be well tolerated across various studies. Adverse events were generally mild to moderate and resolved without long-term consequences . The pharmacokinetic variability observed among individuals is primarily attributed to differences in NAT2 phenotyping .
Eigenschaften
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS.ClH/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21;/h3,5-6,11H,1-2,4,7,17H2,(H,18,21);1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDOSZCFINPAD-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677773-32-9 | |
Record name | (R)-5-(2-Aminoethyl)-1-(6,8-difluorochroman-3-yl)-1H-imidazole-2(3H)-thione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.